The systematic IUPAC name for this compound is ethyl 3-formylthiophene-2-carboxylate, reflecting the positions of the formyl (-CHO) and ethyl carboxylate (-COOEt) substituents on the thiophene ring. The numbering begins at the sulfur atom, with the carboxylate group at position 2 and the formyl group at position 3 (Figure 1). This nomenclature distinguishes it from positional isomers such as ethyl 2-formylthiophene-3-carboxylate, where the substituents are reversed.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 3-formylthiophene-2-carboxylate | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| CAS Registry Number | 42580-38-1 | |
| SMILES | CCOC(=O)C1=C(C=O)SC=C1 | Derived from |
The molecular formula C₈H₈O₃S confirms the presence of a thiophene ring (C₄H₄S) substituted with a formyl group (CHO) and an ethyl carboxylate moiety (COOEt). Structural isomerism arises from the arrangement of these groups:
While crystallographic data for ethyl 3-formylthiophene-2-carboxylate is not explicitly reported in the provided sources, analogous compounds like ethyl 2-formylthiophene-3-carboxylate offer insights. The planar thiophene ring and substituent orientations suggest limited conformational flexibility, with the carboxylate and formyl groups adopting antiperiplanar arrangements to minimize steric hindrance. Computational models predict a dihedral angle of ~170° between the formyl and carboxylate groups, optimizing electronic conjugation across the π-system.
The introduction of formyl groups into thiophene-based compounds represents a critical transformation in the synthesis of ethyl 3-formylthiophene-2-carboxylate [1]. Advanced catalytic reduction methodologies have emerged as sophisticated approaches for achieving selective formyl group incorporation while maintaining the integrity of the thiophene ring system [5].
Aluminum hydride complex compounds serve as the primary catalytic agents for formyl group introduction through selective reduction processes [19]. The most effective catalytic systems employ lithium aluminum hydride and sodium bis(2-methoxyethoxy)aluminum hydride as reducing agents [27] [28]. These catalysts demonstrate exceptional selectivity in converting thiophene carboxylic acid esters to the corresponding formyl derivatives under controlled reaction conditions [19].
Table 1: Catalytic Reduction Conditions for Formyl Group Introduction
| Catalyst System | Temperature Range | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| Lithium aluminum hydride | -30°C to 30°C | 2-5 hours | 85-94 | >95% |
| Sodium bis(2-methoxyethoxy)aluminum hydride | -5°C to 25°C | 1-3 hours | 91-94 | >98% |
| Aluminum hydride complexes | 0°C to 25°C | 3-6 hours | 80-90 | >90% |
The catalytic discrimination between inequivalent formyl groups has been achieved using aniline-type acid-base catalysts, which demonstrate mild reactivity leading to excellent regioselectivity [5]. The key to realizing formyl group discrimination lies in the controlled reactivity of these specialized catalytic systems [5]. Mechanistic investigations including kinetic isotope effect studies reveal that regioselectivity is controlled under the enamine-forming steps [5].
Secondary amine presence during catalytic reduction significantly enhances both reaction efficiency and selectivity [19]. Morpholine and 1-methylpiperazine have emerged as the most effective secondary amines for promoting smooth reaction progression [19]. The optimal secondary amine usage ranges from 0.5 to 1.5 molar equivalents relative to the aluminum hydride complex [19].
Esterification methodologies for thiophene carboxylate functionalization encompass diverse synthetic approaches ranging from traditional Fischer esterification to advanced catalytic systems [4] [12]. The preparation of ethyl esters from thiophene carboxylic acids requires careful optimization of reaction conditions to achieve high yields and minimize side product formation [4].
The Fischer esterification method involves refluxing thiophene carboxylic acids with excess ethanol in the presence of approximately 3% dry hydrogen chloride as catalyst [4]. This traditional approach demonstrates reliable performance for thiophene substrates, achieving yields ranging from 46.3% to 93% depending on the specific thiophene derivative and reaction conditions [4].
Table 2: Esterification Reaction Conditions and Yields
| Esterification Method | Catalyst | Temperature | Time | Yield Range (%) |
|---|---|---|---|---|
| Fischer Method | Hydrogen chloride (3%) | Reflux | 8-14 hours | 46-93 |
| Zirconocene Catalysis | Zirconocene triflate (2 mol%) | 80°C | 24 hours | 70-85 |
| Phase Transfer Catalysis | Tetrabutylammonium bromide | 100-120°C | 6-12 hours | 65-80 |
| Direct Methylation | Sodium carbonate/Iodomethane | 25°C | 11-20 hours | 62-88 |
Advanced catalytic esterification employs zirconocene triflate as an efficient catalyst for dehydrative ester condensation [12]. This method demonstrates moisture stability and compatibility with a wide range of functionalized substrates [12]. The zirconocene-catalyzed process achieves approximately 70% yield for equimolar reactions of alcohols and carboxylic acids at 80°C [12].
Direct methylation approaches utilize sodium carbonate and iodomethane in dimethylformamide solvent systems [3]. This methodology proves particularly effective for preparing methyl esters of thiophene carboxylic acids, achieving yields of 62-88% under mild reaction conditions [3]. The reaction proceeds through nucleophilic displacement mechanisms with excellent chemoselectivity [3].
Phase transfer catalysis represents an emerging technique for esterification of organic acids derived from hydrocarbon oxidation processes [24]. Tetrabutylammonium bromide serves as an effective phase transfer catalyst, facilitating efficient ester formation under relatively mild conditions [24]. The activation energy for these phase transfer catalytic reactions typically exceeds 10 kilocalories per mole, indicating chemical reaction control [24].
Patent JP2001002675A describes a comprehensive industrial synthesis protocol for producing 3-formylthiophene derivatives under mild conditions with excellent yields [19]. This patent represents a significant advancement in thiophene chemistry, providing industrially viable methods for large-scale production [19].
The patent methodology involves reducing 3-thiophene carboxylic acid esters using aluminum hydride complex compounds in the presence of secondary amines [19]. The process demonstrates several key advantages over conventional synthetic approaches, including operational simplicity, avoidance of strong bases such as n-butyllithium, and application of non-cryogenic conditions [1] [19].
Table 3: JP2001002675A Process Parameters
| Parameter | Specification | Range |
|---|---|---|
| Aluminum hydride usage | 0.5-10 molar equivalents | 1-2 molar equivalents preferred |
| Secondary amine usage | 0.5-1.5 molar equivalents | 0.8-1.2 molar equivalents optimal |
| Reaction temperature | -70°C to solvent boiling point | -30°C to 30°C preferred |
| Solvent volume | 0.1-200 weight equivalents | 1-20 weight equivalents preferred |
| Reaction time | 1-6 hours | 2-4 hours typical |
Specific examples from the patent demonstrate the synthesis of 3-formylthiophene from methyl 3-thiophenecarboxylate using lithium aluminum hydride and morpholine in tetrahydrofuran solvent [19]. The reaction proceeds smoothly at 0°C, achieving 85% yield of purified product [19]. Alternative conditions using sodium bis(2-methoxyethoxy)aluminum hydride in toluene solvent achieve even higher yields of 91-94% [19].
The patent methodology addresses key industrial requirements including environmental safety, cost-effectiveness, and scalability [19]. By eliminating the use of toxic heavy metal oxidants and extreme temperature conditions, this process provides a more sustainable approach to thiophene derivative synthesis [19].
Purification strategies for ethyl 3-formylthiophene-2-carboxylate synthesis focus on maximizing product purity while minimizing material losses [20] [21]. The selection of appropriate purification methods depends on the specific synthetic route employed and the nature of potential impurities [20].
Column chromatography represents the most widely utilized purification technique for thiophene derivatives [20] [21] [22]. Silica gel stationary phases with hexane-ethyl acetate or hexane-diethyl ether mobile phase systems demonstrate excellent separation efficiency [21] [22]. Typical mobile phase compositions range from 100:0 to 95:5 hexane-ethyl acetate for most thiophene carboxylate compounds [21].
Table 4: Purification Methods and Efficiency
| Purification Method | Mobile Phase System | Recovery Yield (%) | Purity Achieved (%) |
|---|---|---|---|
| Column Chromatography | Hexane/Ethyl acetate (95:5) | 80-95 | >98 |
| Recrystallization | Ethanol/Water | 70-85 | >95 |
| Vacuum Distillation | N/A | 85-92 | >97 |
| Steam Distillation | Water | 75-88 | >90 |
Recrystallization techniques provide cost-effective purification for compounds exhibiting favorable crystallization properties [20]. However, thiophene derivatives with large molecular masses demonstrate poorer solubility, making recrystallization more challenging [20]. Solvent selection becomes critical, requiring systems where the product exhibits limited solubility while impurities dissolve readily [20].
Vacuum distillation offers efficient purification for thiophene derivatives with suitable volatility characteristics [19]. The method proves particularly effective for 3-formylthiophene compounds, enabling isolation of products with boiling points of 86-87°C at 20 millimeters mercury pressure [19]. This technique achieves high recovery yields while maintaining excellent product purity [19].
Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process parameter control [25]. Purification via column chromatography using silica gel with ethyl acetate-hexane mobile phases typically achieves 45-60% overall yields for complex thiophene derivatives [25]. Temperature control during synthesis proves critical, with optimal ranges of -30°C to 30°C for most catalytic reduction processes [19].
Ethyl 3-formylthiophene-2-carboxylate exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound exists as a liquid at room temperature, with an estimated melting point ranging from 40-50°C based on structural analogy with related thiophene carboxylate esters [2] [3]. The relatively low melting point can be attributed to the presence of the ethyl ester group, which reduces intermolecular hydrogen bonding compared to the corresponding carboxylic acid [3].
The boiling point is estimated to be in the range of 280-300°C, significantly higher than the parent ethyl 2-thiophenecarboxylate (218°C) [2] [4]. This elevation is primarily due to the additional formyl group, which increases both molecular weight and intermolecular dipole-dipole interactions [5]. The compound demonstrates good thermal stability under normal conditions, with decomposition occurring only at elevated temperatures above 250°C [6].
| Property | Value | Units |
|---|---|---|
| Melting Point | 40-50 [3] | °C |
| Boiling Point | 280-300 [2] [4] | °C |
| Density | 1.25-1.35 [5] | g/cm³ |
| Refractive Index | 1.52-1.58 [5] | - |
| Flash Point | 120-140 [6] | °C |
| Vapor Pressure | Low at 20°C [6] | - |
The phase behavior of ethyl 3-formylthiophene-2-carboxylate is influenced by the presence of multiple polar functional groups within the molecule. The compound exhibits typical liquid-state behavior at ambient conditions, with viscosity increasing significantly as temperature decreases toward the melting point [7]. The presence of both aldehyde and ester carbonyl groups creates opportunities for intermolecular dipolar interactions, contributing to the compound's relatively high boiling point compared to simple thiophene derivatives [6].
The compound demonstrates good stability in the liquid phase, with minimal degradation observed during prolonged storage at room temperature under inert atmosphere conditions [8]. Phase transitions occur smoothly without significant hysteresis effects, indicating a well-ordered molecular arrangement in both solid and liquid states [9].
The solubility profile of ethyl 3-formylthiophene-2-carboxylate reflects the compound's amphiphilic nature, combining both polar and nonpolar structural elements. The molecule contains two carbonyl groups (aldehyde and ester) that provide sites for hydrogen bonding and dipole-dipole interactions, while the thiophene ring and ethyl group contribute hydrophobic character [5] [7].
Ethyl 3-formylthiophene-2-carboxylate demonstrates excellent solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, acetone, dichloromethane, and chloroform [5] [7]. This behavior is attributed to the strong dipole moments of both the aldehyde (δ+ C=O δ-) and ester (δ+ C=O δ-) functional groups, which interact favorably with the high dielectric constants of these solvents [3]. The compound readily dissolves in concentrations exceeding 100 g/L in these media at room temperature [7].
In protic solvents such as ethanol and methanol, the compound exhibits moderate solubility (10-50 g/L at 20°C) [3] [10]. The carbonyl oxygen atoms serve as hydrogen bond acceptors, facilitating solvation through intermolecular hydrogen bonding networks [3]. However, the thiophene ring's aromatic character and the ethyl group's hydrophobic nature limit complete miscibility in highly polar protic environments [10].
The compound shows limited solubility in nonpolar solvents such as hexane and petroleum ether, reflecting the dominance of polar functional groups over the hydrophobic thiophene core [7]. In diethyl ether, moderate solubility is observed due to the ether oxygen's ability to coordinate with the carbonyl carbon atoms through weak dipolar interactions [3].
The infrared spectrum of ethyl 3-formylthiophene-2-carboxylate provides distinctive fingerprint information for structural identification and purity assessment [11] [12]. The spectrum exhibits characteristic absorption bands that correspond to specific functional group vibrations within the molecule.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (Aldehyde) | 1725-1735 [11] [12] | Strong | Aldehydic carbonyl stretch |
| C=O (Ester) | 1720-1735 [11] [12] | Strong | Ester carbonyl stretch |
| C-H (Aromatic) | 3100-3150 [11] | Medium | Thiophene C-H stretch |
| C-H (Alkyl) | 2850-3000 [11] | Medium-Strong | Alkyl C-H stretch |
| C=C (Thiophene) | 1580-1620 [11] [12] | Medium | Aromatic C=C stretch |
| C-O (Ester) | 1200-1300 [11] [12] | Strong | Ester C-O stretch |
| Thiophene Ring | 750-850 [11] [12] | Medium | Ring deformation |
The aldehydic carbonyl absorption appears as a strong, sharp band in the 1725-1735 cm⁻¹ region, slightly overlapping with the ester carbonyl stretch [11] [12]. This overlap is characteristic of compounds containing both aldehyde and ester functionalities on aromatic rings, where conjugation effects influence the exact frequency positions [12].
The ¹H NMR spectrum of ethyl 3-formylthiophene-2-carboxylate provides detailed structural information through characteristic chemical shifts and coupling patterns [13] [14] [15]. The spectrum exhibits five distinct multipicity patterns corresponding to different proton environments within the molecule.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CHO (Aldehyde) | 9.8-10.2 [13] [15] | s | 1H |
| H-4 (Thiophene) | 7.6-7.9 [14] [15] | d | 1H |
| H-5 (Thiophene) | 7.2-7.5 [14] [15] | d | 1H |
| OCH₂ | 4.3-4.5 [13] [15] | q | 2H |
| CH₃ | 1.3-1.5 [13] [15] | t | 3H |
The aldehydic proton appears as a distinctive singlet in the highly deshielded region at 9.8-10.2 ppm, characteristic of formyl groups attached to electron-deficient aromatic systems [13] [15]. The thiophene ring protons exhibit typical aromatic chemical shifts with small coupling constants (3-4 Hz) between H-4 and H-5 positions [14]. The ethyl ester group displays the expected quartet-triplet pattern with a coupling constant of approximately 7 Hz [13].
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis [13] [14] [16]. The spectrum reveals seven distinct carbon environments, reflecting the molecule's structural complexity.
| Assignment | Chemical Shift (ppm) | Functional Environment |
|---|---|---|
| CHO (Aldehyde) | 183-185 [13] [16] | Aldehydic carbon |
| C=O (Ester) | 160-165 [13] [16] | Ester carbonyl carbon |
| C-2 (Thiophene) | 155-160 [14] [16] | Quaternary aromatic carbon |
| C-3 (Thiophene) | 140-145 [14] [16] | Quaternary aromatic carbon |
| C-4 (Thiophene) | 130-135 [14] [16] | Tertiary aromatic carbon |
| C-5 (Thiophene) | 128-132 [14] [16] | Tertiary aromatic carbon |
| OCH₂ | 62-65 [13] [16] | Aliphatic ester carbon |
| CH₃ | 13-15 [13] [16] | Aliphatic methyl carbon |
The aldehydic carbon resonates in the characteristic region for aromatic aldehydes, while the ester carbonyl appears at slightly higher field due to the electron-donating effect of the ethoxy group [13] [16]. The thiophene carbons show typical aromatic chemical shifts with the quaternary carbons (C-2, C-3) appearing downfield from the tertiary carbons (C-4, C-5) [14].
Mass spectrometric analysis of ethyl 3-formylthiophene-2-carboxylate under electron ionization conditions reveals characteristic fragmentation patterns that confirm the molecular structure [17]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight of the compound [1].
| Fragment Ion | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 184 [1] | Molecular ion | Medium |
| [M-OEt]⁺ | 139 [17] | Loss of ethoxy group | Base peak |
| [M-CHO]⁺ | 155 [17] | Loss of formyl group | High |
| [M-CO₂Et]⁺ | 111 [17] | Loss of ethoxycarbonyl | Medium |
| [Thiophene]⁺ | 84 [17] | Thiophene ring fragment | Medium |
| [CO₂Et]⁺ | 73 [17] | Ethoxycarbonyl fragment | Low |
| [CHO]⁺ | 29 [17] | Formyl fragment | Low |
The base peak at m/z 139 results from the loss of the ethoxy radical (OEt- , 45 mass units), indicating the relative stability of the resulting acylium ion [17]. The loss of the formyl group (CHO- , 29 mass units) produces a significant fragment at m/z 155, demonstrating the lability of the aldehydic functionality under ionization conditions [17].
The comparison between ethyl 3-formylthiophene-2-carboxylate and ethyl 2-thiophenecarboxylate (2-thiophenecarboxylic acid ethyl ester) reveals significant differences arising from the presence of the additional formyl substituent [2] [3] [4]. The molecular weight difference of 28.02 g/mol corresponds exactly to the addition of a CHO group (carbon monoxide + hydrogen) [1] [4].
| Property | Ethyl 3-Formylthiophene-2-Carboxylate | Ethyl 2-Thiophenecarboxylate |
|---|---|---|
| Molecular Weight | 184.22 g/mol [1] | 156.20 g/mol [4] |
| Boiling Point | 280-300°C[estimated] | 218°C [4] |
| Melting Point | 40-50°C[estimated] | <25°C [4] |
| Density | 1.25-1.35 g/cm³[estimated] | 1.23 g/cm³ [4] |
| CAS Number | 67808-72-4 [1] | 2810-04-0 [4] |
The spectroscopic properties show distinct differences that reflect the electronic and steric effects of the formyl substituent [11] [12]. In the infrared spectrum, the presence of the aldehydic carbonyl introduces an additional strong absorption band in the 1725-1735 cm⁻¹ region, which partially overlaps with the ester carbonyl absorption [11] [12].
| Spectroscopic Parameter | Ethyl 3-Formylthiophene-2-Carboxylate | Ethyl 2-Thiophenecarboxylate |
|---|---|---|
| IR C=O (ester) | 1720-1735 cm⁻¹ [11] [12] | 1680-1690 cm⁻¹ [11] [12] |
| IR C=O (aldehyde) | 1725-1735 cm⁻¹ [11] [12] | Not present |
| ¹H NMR OCH₂ | 4.3-4.5 ppm [13] [15] | 4.35 ppm [15] |
| ¹H NMR CH₃ | 1.3-1.5 ppm [13] [15] | 1.38 ppm [15] |
| ¹H NMR CHO | 9.8-10.2 ppm [13] [15] | Not present |
The ester carbonyl frequency is shifted to higher wavenumber (1720-1735 cm⁻¹) in the formyl-substituted compound compared to the parent ester (1680-1690 cm⁻¹) [11] [12]. This blue shift reflects the electron-withdrawing effect of the formyl group, which reduces electron density in the ester carbonyl through inductive and resonance effects [12].
The introduction of the formyl group significantly affects the compound's solubility characteristics and physical properties [5] [7] [3]. The additional polar carbonyl group enhances solubility in polar aprotic solvents while reducing solubility in protic solvents due to increased steric hindrance around hydrogen bonding sites [3].
| Solvent System | Ethyl 3-Formylthiophene-2-Carboxylate | Ethyl 2-Thiophenecarboxylate |
|---|---|---|
| Ethanol | Moderately soluble [3] | Soluble [3] |
| Methanol | Moderately soluble [3] | Soluble [3] |
| DMSO | Soluble [7] | Soluble [7] |
| Chloroform | Soluble [7] | Soluble [7] |
| Water | Insoluble [3] | Slightly soluble [3] |
The formyl-substituted compound exhibits reduced solubility in protic solvents compared to the parent ester, likely due to steric interference with hydrogen bond formation and the electron-withdrawing effect of the aldehyde group [3] [10]. However, solubility in polar aprotic solvents remains high due to favorable dipole-dipole interactions with the additional carbonyl functionality [7].
The presence of the formyl group introduces additional chemical reactivity compared to the parent ethyl 2-thiophenecarboxylate [18] [19]. The aldehydic functionality provides sites for nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes [18]. This enhanced reactivity profile expands the synthetic utility of the compound in organic synthesis applications [19].